![molecular formula C18H23N5O4 B11970926 7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11970926.png)
7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione involves several steps. One common method starts with the reaction of theophylline with epichlorohydrin to form 7-(2,3-epoxypropyl)theophylline. This intermediate is then reacted with phenylethylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the hydroxyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions vary but often involve controlled temperatures and pH to optimize yields .
Major Products Formed
Major products from these reactions include various substituted xanthines, quinones, and dihydro derivatives, each with distinct pharmacological properties .
Scientific Research Applications
7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a model compound in studies of xanthine derivatives and their reactivity.
Biology: Investigated for its effects on cellular signaling pathways, particularly those involving cyclic nucleotides.
Medicine: Studied for its bronchodilator effects and potential use in treating respiratory diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control
Mechanism of Action
The compound exerts its effects primarily by inhibiting phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP levels. This results in relaxation of bronchial smooth muscle and improved airflow in the lungs. Additionally, it acts as an adenosine receptor antagonist, further contributing to its bronchodilator effects .
Comparison with Similar Compounds
Similar Compounds
Theophylline: Another xanthine derivative with similar bronchodilator effects but different pharmacokinetics.
Aminophylline: A complex of theophylline and ethylenediamine, used for similar indications but with a different administration profile.
Caffeine: A well-known stimulant with structural similarities but primarily used for its central nervous system effects
Uniqueness
7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione is unique in its combination of bronchodilator and adenosine receptor antagonist properties, making it particularly effective in treating respiratory conditions with fewer side effects compared to other xanthine derivatives .
Properties
Molecular Formula |
C18H23N5O4 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(2-phenylethylamino)purine-2,6-dione |
InChI |
InChI=1S/C18H23N5O4/c1-21-15-14(16(26)22(2)18(21)27)23(10-13(25)11-24)17(20-15)19-9-8-12-6-4-3-5-7-12/h3-7,13,24-25H,8-11H2,1-2H3,(H,19,20) |
InChI Key |
HOCYOYSKWWWITN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCC3=CC=CC=C3)CC(CO)O |
Origin of Product |
United States |
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